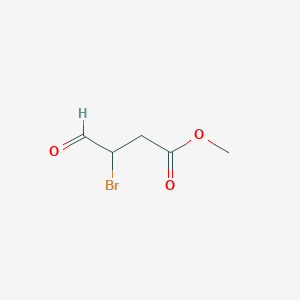

Methyl 3-bromo-4-oxobutanoate

Description

Properties

Molecular Formula |

C5H7BrO3 |

|---|---|

Molecular Weight |

195.01 g/mol |

IUPAC Name |

methyl 3-bromo-4-oxobutanoate |

InChI |

InChI=1S/C5H7BrO3/c1-9-5(8)2-4(6)3-7/h3-4H,2H2,1H3 |

InChI Key |

JBJAQFNXULUGCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C=O)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategic Preparations of Methyl 3 Bromo 4 Oxobutanoate

Direct Halogenation Approaches

Direct halogenation stands as a principal route for the synthesis of α-halo-β-keto esters like methyl 3-bromo-4-oxobutanoate. This approach involves the introduction of a bromine atom at the α-position of a β-keto ester precursor.

The α-bromination of methyl 3-oxobutanoate, commonly known as methyl acetoacetate (B1235776), is a direct and widely employed method for preparing this compound. The reactivity of the methylene (B1212753) group situated between two carbonyl functionalities makes it susceptible to electrophilic bromination.

Achieving regioselective monobromination of methyl acetoacetate is a significant challenge due to the potential for the formation of dibrominated byproducts. acs.org Various strategies have been developed to control the reaction and favor the desired monobrominated product. One approach involves the careful control of stoichiometry and reaction conditions. For instance, using N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in dichloromethane (B109758) has been shown to afford the α-monobrominated product in high yield. asianpubs.org The use of 1.05-1.2 equivalents of NBS helps to prevent the formation of dibrominated compounds. asianpubs.org

Another effective reagent for regioselective α-monobromination is bromodimethylsulfonium bromide (BDMS). acs.orgorganic-chemistry.orgacs.orgnih.gov This reagent allows for the chemoselective monobromination of β-keto esters at 0–5 °C or room temperature with excellent yields, often without the need for chromatographic purification. acs.orgacs.orgnih.gov The mild reaction conditions and the absence of a need for a base or Lewis acid catalyst are notable advantages of this protocol. acs.orgacs.orgnih.gov The proposed mechanism suggests that BDMS facilitates the formation of the enol form of the β-keto ester. acs.org

Table 1: Comparison of Reagents for Regioselective Monobromination of Methyl Acetoacetate

| Reagent/Catalyst System | Solvent | Temperature | Key Advantages |

|---|---|---|---|

| NBS / p-TsOH | Dichloromethane | Room Temperature | High yield, avoids dibromination with controlled stoichiometry. asianpubs.org |

| BDMS | Dichloromethane | 0-5 °C or Room Temperature | Excellent yield, high regioselectivity, no catalyst needed, mild conditions. acs.orgacs.orgnih.gov |

Various catalysts have been employed to enhance the efficiency and selectivity of the α-bromination of methyl acetoacetate. Lewis acids and solid-supported catalysts have demonstrated considerable utility. For example, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been used as a heterogeneous catalyst for the α-bromination of β-keto esters with NBS, offering high yields under mild conditions and short reaction times. researchgate.net Similarly, silica-supported sodium bicarbonate has been shown to catalyze the reaction effectively. researchgate.net

The use of p-TsOH as a catalyst with NBS has proven to be highly effective for the α-monobromination of various 1,3-dicarbonyl compounds, including β-keto esters. asianpubs.org A comparative study of different catalysts, including triethylamine (B128534) (Et₃N), ammonium (B1175870) acetate (B1210297) (NH₄OAc), and magnesium perchlorate (B79767) (Mg(ClO₄)₂), revealed that p-TsOH was the most effective catalyst for this transformation. asianpubs.org

Recent advancements have also explored the use of photoredox catalysis. Cesium lead bromide (CsPbBr₃) quantum dots have been shown to catalyze the α-bromination of β-keto esters, including methyl 3-oxobutanoate, in good yields under visible light irradiation. acs.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign bromination methods. A prominent example is the use of a hydrogen peroxide (H₂O₂)-hydrobromic acid (HBr) system. nih.govinnovareacademics.inrsc.orgrsc.orgscispace.com This method allows for the effective bromination of various ketones, including β-keto esters, at room temperature, often without the need for an organic solvent or a catalyst. rsc.org The reaction can be performed "on water," using inexpensive reagents and generating water as the primary byproduct, which significantly reduces the environmental impact. innovareacademics.inrsc.org The selectivity for monobromination can be controlled by adjusting the concentrations of H₂O₂ and HBr. rsc.org

This H₂O₂-HBr system is versatile and can also be used for the tandem oxidation and bromination of secondary alcohols to produce α-bromoketones. nih.govscispace.com

The principles of α-bromination can be extended to homologous β-keto esters. A notable example is the synthesis of methyl 3-bromo-4-oxopentanoate from levulinic acid (4-oxopentanoic acid). vulcanchem.com The process involves the bromination of levulinic acid in methanol (B129727). chemicalbook.com Heating levulinic acid in methanol followed by the dropwise addition of bromine to the refluxing solution leads to the formation of a mixture of methyl 3-bromo-4-oxopentanoate and its isomer, methyl 5-bromo-4-oxopentanoate. chemicalbook.comsmolecule.com The reaction is typically rapid, and after neutralization and extraction, the product mixture can often be used in subsequent steps without extensive purification. chemicalbook.com

Table 2: Synthesis of Methyl 3-bromo-4-oxopentanoate from Levulinic Acid

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Levulinic Acid | Bromine | Methanol | Reflux | Mixture of methyl 3-bromo-4-oxopentanoate and methyl 5-bromo-4-oxopentanoate chemicalbook.comsmolecule.com |

α-Bromination of Methyl 3-oxobutanoate (Methyl Acetoacetate)

Synthesis via Functional Group Transformations

While direct halogenation is a common route, this compound can also be synthesized through functional group transformations of other molecules. For instance, although not a direct synthesis of the target molecule, the conversion of methyl 4-bromo-3-oxobutanoate to other functionalized butanoates highlights the reactivity of the bromo-keto-ester scaffold. An example includes the reaction of methyl 4-bromo-3-oxobutanoate with potassium cyanide to produce methyl 4-cyano-3-oxobutanoate, demonstrating a nucleophilic substitution at the bromine-bearing carbon. google.com The ketone and ester groups themselves can also undergo transformations such as reduction or hydrolysis. vulcanchem.com

Derivation from Other Halogenated Butanoic Acid Esters (e.g., alkylation of methyl 4-chloro-3-oxobutanoate)

One common strategy for synthesizing α-haloketones involves the halogenation of a corresponding ketone or enolate. In a related context, the alkylation of other halogenated butanoic acid esters presents a feasible, though less direct, pathway. For instance, studies on the alkylation of methyl 4-chloro-3-oxobutanoate with various di- and tribromoalkanes have been reported. bakhtiniada.ruresearchgate.net While these specific reactions lead to cyclic enol ethers rather than direct substitution to form this compound, they highlight the reactivity of the butanoate backbone and the potential for introducing bromine-containing substituents. bakhtiniada.ruresearchgate.net

A more direct, albeit different, transformation involves the reaction of a 4-halo-3-oxobutanoate with a cyanide source to produce 4-cyano-3-oxobutanoate. google.com For example, methyl 4-bromo-3-oxobutanoate can be reacted with potassium cyanide in methanol to yield methyl 4-cyano-3-oxobutanoate. google.com This demonstrates the utility of the bromo-ester as a precursor for introducing other functional groups.

| Starting Material | Reagent(s) | Product | Reference |

| Methyl 4-chloro-3-oxobutanoate | 1,2-dibromoethane, K₂CO₃, DMSO | Dimethyl 2,5-bis(2-bromoethoxy)cyclohexa-2,5-diene-1,4-dicarboxylate | researchgate.net |

| Methyl 4-chloro-3-oxobutanoate | 1,3-dibromopropane, K₂CO₃, DMSO | Dimethyl 2,5-bis(3-bromopropoxy)cyclohexa-2,5-diene-1,4-dicarboxylate | researchgate.net |

| Methyl 4-bromo-3-oxobutanoate | Potassium cyanide, Methanol | Methyl 4-cyano-3-oxobutanoate | google.com |

Convergent and Divergent Multi-step Synthetic Routes from Simpler Feedstocks

Multi-step syntheses allow for the construction of this compound and its analogues from readily available starting materials. These routes can be designed to be either convergent, where different fragments are synthesized separately and then combined, or divergent, where a common intermediate is used to generate a variety of related products.

For example, the synthesis of related brominated oxobutanoic acids can start from commercially available materials like brominated phenols or anilines, followed by acylation reactions to build the butanoic acid backbone and subsequent bromination using agents like N-bromosuccinimide. A general approach to 4-aryl-4-oxobutanoic acids involves Friedel-Crafts or Grignard reactions with succinic anhydride. clockss.org These can then potentially be halogenated at the desired position.

Chemo- and Stereoselective Synthetic Approaches to Analogues

The development of selective synthetic methods is crucial for accessing specific isomers of brominated oxo-butanoates, which are valuable as chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Asymmetric Synthesis of Related Brominated Oxo-butanoates (e.g., asymmetric reduction of methyl 4-bromo-3-oxobutyrate)

The asymmetric reduction of β-keto esters is a powerful method for producing chiral β-hydroxy esters with high enantiomeric purity. asm.org This is particularly relevant for analogues of this compound. For instance, the asymmetric reduction of methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate has been achieved with high optical purity using enzymes from microorganisms like Penicillium citrinum. asm.orgnih.gov This enzymatic reduction is highly efficient and utilizes an NADPH-dependent aldo-keto reductase. asm.orgnih.gov

Researchers have identified that Penicillium citrinum can produce the (S)-enantiomer, while Bacillus alvei can yield the (R)-enantiomer of methyl 4-bromo-3-hydroxybutyrate, both with high enantiomeric excess. sumitomo-chem.co.jp The enzyme from P. citrinum shows strong reduction activity for 4-halo-3-oxobutyrate derivatives. sumitomo-chem.co.jp Engineered enzymes, such as a mutant β-keto ester reductase from P. citrinum expressed in E. coli, have been used to produce methyl (S)-4-bromo-3-hydroxybutyrate from methyl 4-bromo-3-oxobutyrate. nii.ac.jp Conversely, a mutant phenylacetaldehyde (B1677652) reductase from Rhodococcus sp. has been used for the synthesis of the (R)-enantiomer. nii.ac.jp

| Substrate | Biocatalyst/Enzyme | Product | Enantiomeric Excess (e.e.) | Reference |

| Methyl 4-bromo-3-oxobutyrate | Penicillium citrinum | Methyl (S)-4-bromo-3-hydroxybutyrate | >98% | sumitomo-chem.co.jp |

| Methyl 4-bromo-3-oxobutyrate | Bacillus alvei | Methyl (R)-4-bromo-3-hydroxybutyrate | 95.5% | sumitomo-chem.co.jp |

| Methyl 4-bromo-3-oxobutyrate | Recombinant E. coli with KER-L54Q | Methyl (S)-4-bromo-3-hydroxybutyrate | >99% | nii.ac.jp |

| Methyl 4-bromo-3-oxobutyrate | Recombinant E. coli with PAR-HAR1 | Methyl (R)-4-bromo-3-hydroxybutyrate | Not specified | nii.ac.jp |

Palladium-Catalyzed Coupling Reactions in Related Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In systems related to brominated oxo-butanoates, these reactions are used to introduce a wide range of substituents. For example, 4-bromo-substituted 6H-1,2-oxazines, which are heterocyclic analogues, readily undergo Suzuki-Miyaura coupling reactions with arylboronic acids in the presence of a palladium catalyst to yield 4-aryl-substituted products in good yields. beilstein-journals.orgbeilstein-journals.org

The Suzuki-Miyaura cross-coupling has also been successfully applied to the reaction of potassium alkyltrifluoroborates with various alkenyl bromides, demonstrating the versatility of palladium catalysis in coupling reactions involving bromo-substituted compounds. nih.gov These methodologies highlight the potential for modifying brominated oxo-butanoates through palladium-catalyzed reactions to create diverse molecular architectures.

Iii. Fundamental Chemical Reactivity and Mechanistic Pathways of Methyl 3 Bromo 4 Oxobutanoate

Reactivity of the α-Bromo Substituent

The carbon atom bonded to the bromine (C3) is rendered electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom itself. This electrophilicity is the driving force behind the substitution and elimination reactions characteristic of α-halo ketones.

Methyl 3-bromo-4-oxobutanoate readily undergoes nucleophilic substitution reactions at the C3 position. The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted, single-step pathway, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide ion, which is an effective leaving group. openstax.org182.160.97 S_N2 reactions are characterized by an inversion of stereochemistry at the reaction center if the carbon is chiral. chegg.com

The high reactivity of α-bromo ketones in S_N2 displacements allows for the introduction of a wide variety of functional groups. acs.orgacs.org Common nucleophiles include amines, thiols, and cyanide, leading to the formation of α-amino ketones, α-thio ketones, and α-cyano ketones, respectively. These products are valuable building blocks for more complex molecules, such as heterocyclic compounds.

| Nucleophile (Nu:⁻) | Reagent Example | Product Type |

| Amine | R-NH₂ | α-Amino keto ester |

| Thiolate | R-SNa | α-Thio keto ester |

| Cyanide | NaCN | α-Cyano keto ester |

| Azide | NaN₃ | α-Azido keto ester |

| Hydroxide (B78521) | NaOH | α-Hydroxy keto ester |

This table provides illustrative examples of nucleophiles used in S_N2 reactions with α-bromo ketones.

When treated with a base, this compound can undergo an elimination reaction to yield Methyl 4-oxo-2-butenoate, an α,β-unsaturated keto ester. This dehydrobromination is a valuable method for introducing carbon-carbon double bonds into a molecular framework. libretexts.orglibretexts.org

The most common pathway for this transformation is the E2 (bimolecular elimination) mechanism. libretexts.orglibretexts.org This is a concerted process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the C2 methylene (B1212753) group), while the C-Br bond cleaves simultaneously to form the double bond. fiveable.melibretexts.org The E2 reaction has a stereochemical requirement for the abstracted proton and the leaving group to be in an anti-periplanar conformation. iitk.ac.in Strong, sterically hindered bases, such as pyridine, are often used to favor the E2 pathway over competing S_N2 reactions. libretexts.org

Alternatively, an E1 (unimolecular elimination) mechanism is possible, though generally less favored under typical basic conditions. The E1 reaction is a two-step process initiated by the spontaneous departure of the bromide leaving group to form a carbocation intermediate. libretexts.orglibretexts.org A weak base then removes an adjacent proton to form the alkene. libretexts.org Conditions that favor the E1 pathway include the use of a poor nucleophile (weak base) and a polar protic solvent, which can stabilize the carbocation intermediate. stackexchange.com

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | First order (Rate = k[Substrate]) | Second order (Rate = k[Substrate][Base]) |

| Mechanism | Two steps, via carbocation intermediate | Single concerted step |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Stereochemistry | No specific geometric requirement | Requires anti-periplanar geometry |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents iitk.ac.in |

This table compares the key characteristics of E1 and E2 elimination mechanisms.

Carbonyl Reactivity: Additions and Condensations at the β-Keto Moiety

The β-keto ester functionality provides a second major site of reactivity within the molecule, centered around the ketone carbonyl and the adjacent C2 methylene group.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.org The interconversion between these forms, or tautomerization, is typically rapid and can be catalyzed by either acid or base. libretexts.org

In the enol form, a proton has migrated from the α-carbon (C2) to the ketone's carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. For 1,3-dicarbonyl compounds, the enol tautomer is often significantly stabilized by two factors: conjugation of the newly formed double bond with the ester carbonyl group, and the formation of a stable, six-membered ring via intramolecular hydrogen bonding between the enol's hydroxyl group and the ester's carbonyl oxygen. libretexts.orgwalisongo.ac.id The enol form acts as a key nucleophilic intermediate in several reactions, including α-alkylation. libretexts.org

The protons on the C2 methylene group are particularly acidic (pKa ≈ 11-13) because they are positioned between two electron-withdrawing carbonyl groups (a ketone and an ester). openstax.orglibretexts.org This acidity allows for the easy formation of a resonance-stabilized enolate anion upon treatment with a suitable base, such as sodium ethoxide. libretexts.orgmasterorganicchemistry.com The negative charge of the enolate is delocalized over the two oxygen atoms and the α-carbon, making it a soft, carbon-centered nucleophile. masterorganicchemistry.com

This nucleophilic enolate can readily react with electrophiles, most notably alkyl halides, in an S_N2 reaction to form a new carbon-carbon bond at the α-position. openstax.orgpressbooks.pub This process, known as α-alkylation, is a powerful synthetic tool. The reaction sequence is analogous to the well-known acetoacetic ester synthesis, which allows for the construction of substituted ketones. libretexts.orgpressbooks.pub The choice of alkyl halide is typically restricted to methyl or primary halides to avoid competing elimination reactions. openstax.org

| Base | Alkylating Agent (R-X) | Product |

| Sodium ethoxide (NaOEt) | Iodomethane (CH₃I) | Methyl 2-methyl-3-bromo-4-oxobutanoate |

| Sodium ethoxide (NaOEt) | Benzyl bromide (BnBr) | Methyl 2-benzyl-3-bromo-4-oxobutanoate |

| Lithium diisopropylamide (LDA) | Allyl bromide (CH₂=CHCH₂Br) | Methyl 2-allyl-3-bromo-4-oxobutanoate |

This table illustrates the α-alkylation of the enolate derived from this compound.

The carbonyl carbon of the ketone group (C4) is electrophilic and susceptible to attack by strong nucleophiles, such as organometallic reagents. Grignard reagents (R-MgX) are a prominent example, serving as a source of carbanion-like nucleophiles. adichemistry.com

The reaction involves the nucleophilic addition of the Grignard reagent to the ketone's carbonyl carbon. adichemistry.com This breaks the C=O pi bond and forms a new carbon-carbon single bond, resulting in a magnesium alkoxide intermediate. Subsequent protonation during an acidic workup yields a tertiary alcohol. adichemistry.comrsc.org While the ester functional group can also react with Grignard reagents, ketones are generally more reactive, allowing for selective addition to the ketone carbonyl under controlled conditions. Reaction with excess Grignard reagent would lead to reaction at both the ketone and the ester.

Reactivity of the Ester Functionality

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to its utility as a synthetic intermediate. wikipedia.org Strong nucleophiles attack the electrophilic carbonyl carbon of the ester. wikipedia.org

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. In base-catalyzed transesterification, an alkoxide attacks the ester's carbonyl carbon. Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol.

Enzyme-catalyzed transesterification, particularly using lipases, has also been explored for related β-keto esters, offering a green and selective alternative to traditional chemical methods. thegoodscentscompany.com

Table 1: Examples of Transesterification Reactions of Esters

| Catalyst | Reactant | Product Type | Conditions | Notes |

|---|---|---|---|---|

| Acid (e.g., H₂SO₄) | Higher molecular weight alcohol | Alkyl 3-bromo-4-oxobutanoate | Heating | Equilibrium-driven process. |

| Base (e.g., NaOR') | R'OH | R'-3-bromo-4-oxobutanoate | Anhydrous | Driven to completion by using an excess of the reactant alcohol. |

Hydrolysis of the ester functionality in this compound yields the corresponding carboxylic acid, 3-bromo-4-oxobutanoic acid. This reaction can be performed under either acidic or basic conditions. smolecule.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion attacks the carbonyl carbon. The resulting carboxylate is deprotonated in the basic medium, driving the reaction to completion.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that requires protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack by water. wikipedia.org

Table 2: Hydrolysis Conditions for Ester Functionality

| Condition | Catalyst/Reagent | Intermediate | Final Product | Key Features |

|---|---|---|---|---|

| Basic | NaOH, KOH | Carboxylate salt | 3-bromo-4-oxobutanoic acid (after acidification) | Irreversible reaction. smolecule.com |

Intermolecular and Intramolecular Coupling Reactions

The presence of the α-bromo ketone moiety makes this compound a versatile substrate for various carbon-carbon bond-forming reactions.

Recent advancements have demonstrated that bromocarboxylates can participate in oxidative coupling reactions, particularly under photocatalytic conditions. Visible-light-mediated oxidative coupling of bromocarboxylates with vinylarenes has been developed as a strategy for synthesizing γ-ketoesters. nih.govacs.orgfigshare.comacs.org In this process, dimethyl sulfoxide (B87167) (DMSO) often serves as both the solvent and the terminal oxidant. acs.orgfigshare.com The reaction is believed to proceed via the formation of an α-carbonyl alkyl radical, which then adds to the vinylarene. acs.org

Table 3: Visible-Light-Mediated Oxidative Coupling of Bromocarboxylates

| Bromocarboxylate | Coupling Partner | Photocatalyst | Solvent/Oxidant | Product Type | Ref. |

|---|---|---|---|---|---|

| α-Brominated carboxylates | Vinylarenes | Not specified | DMSO | γ-Ketoesters | nih.govacs.org |

| Methyl 2-bromopropanoate | Styrene derivatives | Not specified | DMSO | γ-Ketoesters | acs.org |

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization. The α-halo ketone functionality is particularly useful for constructing five- and six-membered rings. nih.gov

A classic example is the Feist-Benary furan (B31954) synthesis, where an α-halo ketone reacts with the enolate of a β-keto ester. uwindsor.ca In the context of this compound, it can act as the α-halo ketone component, reacting with other nucleophiles to form cyclic structures. For instance, reaction with a compound containing both a nucleophilic site and a group capable of reacting with the ester could lead to complex heterocycles. Similarly, alkylation of related chlorosubstituted oxobutanoates with dibromoalkanes has been shown to result in the formation of cyclic enol ethers. bakhtiniada.ru The reaction of α-haloketones with nucleophiles like o-hydroxycarbonyl compounds can yield substituted benzofurans. nih.gov

Table 4: Potential Intramolecular Cyclization Reactions

| Reactant Type | Reaction Name/Type | Resulting Ring System | Mechanistic Notes |

|---|---|---|---|

| β-Dicarbonyl compound | Feist-Benary Synthesis | Furan | Base-catalyzed condensation followed by acid-catalyzed cyclization. uwindsor.ca |

| Hydrazides | Condensation/Cyclization | Hydrazonobutanoic acids / Furanones | Reaction with hydrazides can lead to linear products that cyclize to form furanones. researchgate.net |

| Dibromoalkanes | Alkylation/Cyclization | Dioxocyclohexane derivatives | Reaction with a difunctional alkylating agent can lead to a double alkylation and cyclization. bakhtiniada.ru |

Iv. Advanced Synthetic Utility and Building Block Applications in Complex Molecule Assembly

Construction of Diverse Heterocyclic Systems

The strategic placement of electrophilic and nucleophilic centers within Methyl 3-bromo-4-oxobutanoate makes it an ideal substrate for cyclization reactions leading to a wide array of five- and six-membered heterocycles. Its utility stems from its ability to act as both a 1,3-dicarbonyl equivalent and an α-haloketone, enabling well-established synthetic routes to be applied.

The synthesis of substituted pyrroles can be effectively achieved using this compound as a precursor in reactions like the Hantzsch pyrrole (B145914) synthesis. ehu.es This classical method involves the condensation of an α-haloketone, a β-ketoester, and an amine or ammonia (B1221849). ehu.es Due to its hybrid structure, this compound can serve as the source for both the α-haloketone and β-ketoester components, reacting with an amine to forge the pyrrole ring. The reaction mechanism typically begins with the formation of an enamine from the β-ketoester portion and the amine; this intermediate then undergoes C-alkylation by the α-haloketone moiety, followed by cyclization and dehydration to yield the substituted pyrrole. ehu.es

Similarly, the Paal-Knorr synthesis provides another avenue to pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine. chemrxiv.org While this compound is not a direct 1,4-dicarbonyl, its derivatives can be readily converted into such structures, expanding its utility in pyrrole synthesis.

For the construction of furan (B31954) rings, the Feist-Bénary furan synthesis is a relevant pathway. This reaction involves the condensation of an α-haloketone with the enolate of a β-dicarbonyl compound. The α-bromo-ketone functionality of this compound can react with a separate enolate, or under specific conditions, it can potentially undergo self-condensation or react with a derivative to form furan structures. For instance, the reaction of alkyl 3-bromo-3-nitroacrylates with methyl 3-oxobutanoate leads to substituted furan-3-carboxylates, highlighting a pathway where a brominated ketoester acts as a key component in furan ring formation.

The synthesis of pyrazoles classically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chemicalbook.comnih.govrsc.org The β-ketoester moiety of this compound serves as a 1,3-dicarbonyl equivalent, capable of reacting with hydrazines. The reaction proceeds via initial condensation of hydrazine at one of the carbonyl positions, followed by intramolecular cyclization and dehydration to yield the pyrazole (B372694) ring. The regiochemical outcome can be influenced by the reaction conditions and the nature of the hydrazine substrate. For example, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazines is a known method for producing trifluoromethylated pyrazoles, demonstrating the viability of this pathway for functionalized β-ketoesters. chemicalbook.comrsc.org

For imidazole (B134444) synthesis, the α-bromo-ketone functionality is key. In one common route, an α-haloketone reacts with two equivalents of ammonia and an aldehyde (Debus synthesis) or with an amidine. A related pathway involves the cyclization of intermediates derived from α-haloketones. rsc.org For instance, the cyclization of methyl 2-arylamino-2-(benzoylamino)but-2-enoates in polyphosphoric acid can yield methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates. nih.gov This demonstrates that butanoate skeletons with appropriate nitrogen-containing substituents can be effectively transformed into imidazole derivatives.

The construction of thiazole (B1198619) and oxazole (B20620) rings relies heavily on the reactivity of the α-bromo-ketone portion of this compound.

Thiazole Synthesis: The Hantzsch thiazole synthesis is the most direct method, involving the condensation of an α-haloketone with a thioamide or thiourea. chemrxiv.orgacs.org This reaction has been specifically adapted using this compound to prepare (2-amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride, confirming its direct applicability. nih.gov The reaction between a bromo-β-keto ester and a thioamide proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to furnish the thiazole ring, often with high regioselectivity. ehu.es

Oxazole Synthesis: Oxazoles can be synthesized via several methods starting from α-haloketones, such as the Robinson-Gabriel synthesis. A common approach involves the reaction of an α-haloketone with an amide. smolecule.com The α-bromo-ketone moiety of this compound can react with a primary amide to form an N-acylamino ketone intermediate, which upon acid-catalyzed cyclodehydration, yields the corresponding oxazole. Alternatively, reactions with benzylamine (B48309) derivatives in the presence of an oxidant can also lead to substituted oxazoles. smolecule.comnih.gov

The following table summarizes the application of this compound and its analogs in the synthesis of various heterocyclic systems.

| Heterocycle | Key Reaction Type | Reactant Partner(s) | Resulting Scaffold | Source(s) |

| Pyrrole | Hantzsch Synthesis | Amine / Ammonia | Substituted Pyrrole-3-carboxylate | ehu.es |

| Pyrazole | Knorr / Paal-Knorr Synthesis | Hydrazine / Substituted Hydrazine | Substituted Pyrazole-4-carboxylate | chemicalbook.com, rsc.org |

| Imidazole | Debus / Radziszewski Synthesis | Amidine or Ammonia + Aldehyde | Substituted Imidazole-4-carboxylate | nih.gov, rsc.org |

| Thiazole | Hantzsch Thiazole Synthesis | Thioamide / Thiourea | Substituted Thiazole-4-acetate | nih.gov, |

| Oxazole | Robinson-Gabriel Synthesis | Amide / Benzylamine | Substituted Oxazole-4-acetate | smolecule.com, smolecule.com |

| Fused Azepine | [4+3] Annulation | Azadiene | Benzindeno-fused Azepine | ambeed.com |

The utility of this compound extends to the construction of more complex fused polycyclic systems. Its multiple reaction sites can be engaged in cascade or tandem reactions to rapidly build molecular complexity. A notable example involves the use of its close analog, ethyl 4-bromo-3-oxobutanoate, in a stereoselective [4+3] annulation reaction with azadienes. ambeed.com This transformation, promoted by a base like sodium hydride, delivers complex benzindeno-fused azepine derivatives. ambeed.com Such strategies, where a single building block participates in multiple bond-forming events, are highly valuable in modern organic synthesis. The development of cascade reactions starting from simple, functionalized precursors is a key area in the synthesis of polycyclic N-heterocycles. rsc.orgmasterorganicchemistry.com

Elaboration into Carbocyclic Frameworks

Beyond heterocycles, this compound is a valuable precursor for the synthesis of carbocyclic rings. Its structure is well-suited for tandem reactions involving Michael addition followed by intramolecular alkylation. In this strategy, a carbon-based nucleophile, such as an enolate derived from a malonic ester or another β-dicarbonyl compound, can be added to an α,β-unsaturated system. researchgate.net While the butanoate itself is not unsaturated, it can act as the electrophile in a different sequence.

A more direct approach involves using the bifunctional nature of the molecule. A soft carbon nucleophile (Michael donor) can be reacted with an appropriate Michael acceptor, and the resulting adduct can then be alkylated by this compound. A subsequent base-mediated intramolecular cyclization (alkylation) would then form a carbocyclic ring.

Alternatively, a powerful strategy involves an initial Michael addition followed by an intramolecular substitution of the bromide. For example, the reaction of a β-ketoester with an α-bromochalcone can lead to dihydrofurans through a Michael addition-alkylation sequence. google.com A similar principle can be applied to form carbocycles by carefully choosing a carbon-based dinucleophile that reacts first at one of the carbonyls and subsequently displaces the bromide to close a ring. Palladium-catalyzed intramolecular cyclizations of systems containing a bromo-substituent and an ene-yne moiety represent another advanced method for constructing cyclohexene-based frameworks. chemrxiv.org

Strategic Intermediate in Target-Oriented Synthesis

In the context of target-oriented synthesis, this compound and its close analogs serve as strategic intermediates for preparing bioactive molecules and natural products. While a direct total synthesis of a named natural product using this specific bromoester is not prominently documented, its value is demonstrated by its use in creating other versatile intermediates and by the application of analogous structures in complex synthesis.

A key reaction is its conversion to methyl 4-cyano-3-oxobutanoate via nucleophilic substitution of the bromide with a cyanide salt, such as potassium cyanide. acs.org The resulting cyanoketoester is a valuable intermediate for a variety of pharmaceuticals due to the synthetic versatility of the nitrile and β-ketoester groups.

The strategic importance of the core butanoate framework is highlighted in the synthesis of natural products. For example, derivatives of methyl 4-oxobutanoate (B1241810) have been identified in marine-derived fungal and algal metabolites, some of which exhibit significant radical scavenging activity. chemicalbook.com Furthermore, related β-ketoesters are pivotal in the synthesis of complex alkaloids. The Conrad-Limpach synthesis of quinolinone cores, for instance, utilizes substituted anilines and β-ketoesters like ethyl 2-methoxy-3-oxo-butanoate to build the heterocyclic core of Waltherione alkaloids. This underscores the role of functionalized butanoates as key C4 building blocks in the assembly of complex, biologically active molecules. nih.gov

Precursor for γ-Ketoesters and Functionally Related Compounds

This compound is a valuable precursor for the synthesis of a variety of γ-ketoesters and related compounds. The presence of the bromine atom allows for facile nucleophilic substitution reactions, while the aldehyde and ester groups can undergo further transformations.

A notable application of similar α-brominated ketoesters is in the generation of more complex γ-ketoesters. For instance, visible-light-mediated oxidative coupling reactions have been developed where vinylarenes react with bromocarboxylates to yield γ-ketoesters. acs.org This type of transformation highlights the potential of the bromo-functionality within this compound to be leveraged for carbon-carbon bond formation, leading to a diverse array of substituted γ-ketoesters.

Furthermore, the inherent reactivity of the α-bromo-aldehyde moiety can be exploited to introduce other functional groups. While direct examples with this compound are not extensively documented, related compounds such as methyl 4-bromo-3-oxobutanoate feature a bromine atom at the 4-position and a ketone at the 3-position of the butanoate backbone. The reactivity of such halogenated β-keto esters is well-established in organic synthesis.

The synthesis of related compounds, such as methyl 3-bromo-4-oxopentanoate, is achieved through the bromination of the corresponding ketoester, methyl levulinate. chemicalbook.com This process underscores the accessibility of α-bromo-γ-ketoesters and their subsequent utility as synthetic intermediates. The resulting mixture of brominated isomers can often be used directly in further synthetic steps. chemicalbook.com

Integration into Multicomponent Reaction (MCR) Schemes

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. tcichemicals.com The bifunctional nature of this compound makes it an attractive candidate for participation in such reactions.

While specific MCRs involving this compound are not widely reported, the utility of similar ketoesters in these transformations is well-established. For example, methyl 4-oxobutanoate, a closely related compound lacking the bromine atom, has been successfully employed in a four-component Ugi reaction to generate glutarimide (B196013) scaffolds. rug.nl This suggests that the aldehyde functionality of this compound could readily participate in similar imine-based MCRs.

Furthermore, other brominated ketoesters have been utilized as building blocks in MCRs. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, for instance, serves as a trifluoromethylated component in a five-component reaction to produce highly substituted piperidine (B6355638) derivatives. This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and Mannich cyclization, demonstrating the potential for complex heterocycle synthesis from functionalized ketoesters. The ability of the bromine atom to act as a leaving group or to influence the reactivity of the molecule adds another layer of complexity and potential for diverse outcomes in MCRs.

The general principle of MCRs involves the in-situ formation of reactive intermediates that then combine to form the final product, and the diverse reactivity of compounds like this compound makes them prime candidates for the design of novel MCRs. rug.nl

Role in the Synthesis of Complex Organic Molecules (e.g., intermediates for pharmaceuticals and agrochemicals)

The structural motifs present in this compound are commonly found in intermediates for the synthesis of pharmaceuticals and agrochemicals. The ability to introduce both an ester and a reactive bromo-aldehyde functionality makes it a valuable starting material for building more complex molecular architectures.

Related bromo-oxobutanoate derivatives have been explicitly identified as key intermediates in these fields. For instance, Ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate is recognized as an intermediate in the synthesis of both pharmaceuticals and agrochemicals. smolecule.com Similarly, Methyl 4-bromo-3-oxopentanoate is highlighted as a crucial building block for these applications. smolecule.com The reactivity of the bromine atom allows for its displacement by various nucleophiles, enabling the introduction of diverse functionalities required for biological activity.

The synthesis of fluorinated analogues, such as Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate, further underscores the importance of this class of compounds as intermediates in drug development and agrochemical research. The strategic placement of functional groups in these building blocks is critical for the efficient construction of target molecules.

While direct synthetic routes from this compound to specific commercial products are not detailed in the available literature, its structural similarity to known intermediates strongly suggests its potential in these areas.

Contribution to the Synthesis of Natural Product Analogues (e.g., 1-hydroxymethylpyrrolizidine alkaloids from methyl 4-oxobutanoate)

The synthesis of natural products and their analogues is a significant driver of progress in organic chemistry. While there is no direct evidence of this compound being used in the synthesis of 1-hydroxymethylpyrrolizidine alkaloids, its debrominated analogue, methyl 4-oxobutanoate, is a key starting material in this context. The study of natural product synthesis often provides insights into the potential applications of functionalized building blocks. sci-hub.sebeilstein-journals.org

The structure of this compound, with its reactive α-bromoaldehyde, presents opportunities for the synthesis of various heterocyclic systems that form the core of many natural products.

V. Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 4 Oxobutanoate

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can elucidate the electronic structure and thermodynamic stability of methyl 3-bromo-4-oxobutanoate. aps.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govchemrevlett.com

DFT calculations can also generate electron density maps and electrostatic potential (ESP) surfaces. These visualizations help identify electron-rich and electron-deficient regions of the molecule. For this compound, the ESP map would likely show negative potential (electron-rich) around the oxygen atoms of the carbonyl and ester groups and a region of positive potential (electron-deficient) around the hydrogen atoms and the carbon atom attached to the bromine. This information is crucial for predicting sites of nucleophilic and electrophilic attack. The stability of the molecule can be assessed by calculating its total electronic energy and heats of formation for different isomers or conformers.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Electronic Energy | -1845.23 | Hartree |

| HOMO Energy | -7.12 | eV |

| LUMO Energy | -1.05 | eV |

| HOMO-LUMO Gap (ΔE) | 6.07 | eV |

| Dipole Moment | 2.58 | Debye |

Computational Analysis of Reaction Mechanisms and Transition States (e.g., for related brominated ketoesters)

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. rsc.org For brominated ketoesters like this compound, theoretical calculations can model various reaction pathways, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the enolate form of the keto group.

By mapping the potential energy surface of a reaction, chemists can calculate the activation energies (energy barriers) for different steps. researchgate.net This analysis helps determine the most likely reaction pathway and predict reaction rates. For instance, a computational study could compare the energy profiles for an SN2 reaction versus an elimination reaction, providing insight into which pathway is favored under specific conditions. The geometry of the transition state provides crucial information about the atomic rearrangements that occur during the bond-breaking and bond-forming processes. montclair.edu These computational discoveries are essential in optimizing reaction conditions and designing new synthetic routes. nih.gov

Molecular Modeling for Conformational Analysis and Stereochemical Prediction

This compound possesses rotational freedom around its single bonds, leading to the existence of multiple conformers. Molecular modeling techniques, such as molecular mechanics and quantum chemical calculations, are used to perform conformational analysis. This involves systematically exploring the potential energy surface to identify stable conformers (local minima) and the transition states that separate them.

The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. For this compound, key dihedral angles to consider would be around the C-C bonds of the butanoate chain. The analysis can predict the most stable conformation, which is crucial for understanding its physical properties and how it interacts with other molecules, such as enzymes or catalysts. Furthermore, if chiral centers are present, these methods can be used to predict the relative stability of different diastereomers and enantiomers, aiding in the prediction of stereochemical outcomes of reactions.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 75.1 |

| Gauche 1 | ~60° | 1.15 | 12.8 |

| Gauche 2 | ~-60° | 1.15 | 12.1 |

Prediction of Reactivity Patterns and Selectivity using Quantum Chemical Methods

Quantum chemical methods can predict the reactivity of different sites within a molecule. mdpi.com Reactivity descriptors, derived from DFT calculations, such as Fukui functions, local softness, and atomic charges, help to quantify the susceptibility of each atom to nucleophilic, electrophilic, or radical attack.

For this compound, these methods can predict several key reactivity patterns:

Electrophilic Sites: The carbonyl carbon of the ketone and the carbon atom bonded to the bromine are expected to be primary electrophilic sites, susceptible to attack by nucleophiles.

Nucleophilic Sites: The oxygen atoms of the carbonyl groups are the most nucleophilic sites. In the presence of a base, the alpha-carbon between the two carbonyl groups can be deprotonated to form a nucleophilic enolate.

Selectivity: In reactions with reagents that could potentially react at multiple sites, computational methods can predict the selectivity (chemo-, regio-, and stereoselectivity) by comparing the activation energies for the different possible reaction channels. nih.gov This predictive power is a cornerstone of modern chemical research, enabling more efficient and targeted synthesis.

Vi. Future Perspectives and Emerging Research Avenues in Methyl 3 Bromo 4 Oxobutanoate Chemistry

Development of Highly Enantioselective and Diastereoselective Transformations

The synthesis of chiral molecules with high precision is a paramount objective in modern chemistry, particularly for the pharmaceutical and agrochemical industries. While the stereochemical outcomes of reactions involving methyl 3-bromo-4-oxobutanoate have been explored, significant opportunities remain for the development of highly enantioselective and diastereoselective transformations.

A notable advancement in this area is the stereoselective [4+3] annulation reaction between azadienes and ethyl 4-bromo-3-oxobutanoate, a close analog of the methyl ester. rsc.org This reaction, promoted by sodium hydride, yields benzindeno-fused azepine derivatives with good yields and high stereoselectivity. rsc.org This methodology provides a powerful tool for the construction of complex, biologically relevant scaffolds that were not readily accessible through traditional synthetic routes. rsc.org The success of this transformation highlights the potential for developing other stereocontrolled reactions using this compound as a key building block. Future research will likely focus on the use of chiral catalysts, including organocatalysts and transition metal complexes, to induce high levels of enantioselectivity and diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and cycloadditions involving this versatile reagent.

Advancements in Green and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact through the use of safer solvents, renewable resources, and atom-economical reactions. The development of greener and more sustainable pathways for both the synthesis and application of this compound is a key area of future research.

Current research in the broader field of β-keto ester synthesis is exploring the use of renewable resources and environmentally benign catalysts. For instance, fatty β-ketoesters have been synthesized from fatty acids and Meldrum's acid, showcasing a move towards bio-based feedstocks. rsc.org The acylation of acetonitrile (B52724) anions with esters using inexpensive potassium tert-butoxide represents a more sustainable approach to β-ketonitriles. nih.gov

For reactions involving α-bromo-β-keto esters, biocatalysis presents a promising green alternative. The use of whole-cell systems, such as Candida parapsilosis, for the asymmetric reduction of α-keto esters demonstrates the potential for enzymatic transformations to afford chiral products under mild, aqueous conditions. abap.co.in Future efforts will likely focus on identifying or engineering enzymes capable of acting on this compound to produce valuable chiral intermediates. Furthermore, the exploration of alternative reaction media, such as ionic liquids, could offer advantages in terms of catalyst recycling and product separation, contributing to more sustainable processes. researchgate.netnih.govnih.gov

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The discovery and development of novel catalytic systems are crucial for improving the efficiency and selectivity of chemical transformations. For reactions involving this compound, research is moving beyond traditional stoichiometric reagents towards more sophisticated catalytic approaches.

The versatility of β-keto esters in transition metal-catalyzed reactions is well-established, with palladium catalysis being particularly prominent in the chemistry of their allylic esters. nih.gov Lanthanide catalysts, such as ceria-yttria-based Lewis acids, have also shown potential in the transesterification of β-keto esters. rsc.org The application of these and other novel metal catalysts, including those based on copper and gold nanoparticles, to reactions of this compound could unlock new reactivity and selectivity. nih.gov For instance, copper-catalyzed cascade reactions of keto esters with α,β-unsaturated esters have been shown to produce functionalized lactones. beilstein-journals.org

Organocatalysis also presents a powerful strategy for activating this compound and its derivatives in a stereocontrolled manner. Chiral amine catalysts, for example, could be employed in enantioselective α-functionalization reactions. The integration of photoredox catalysis with organocatalysis offers a modern approach to radical-mediated transformations, which could be applied to the α-alkylation of ketones derived from β-keto esters. nih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. The integration of this compound into these modern platforms is a promising area for future development.

Flow chemistry is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. The synthesis of α-halo ketones, a class of compounds to which this compound belongs, has been successfully demonstrated in continuous flow systems. acs.org These systems allow for precise control over reaction parameters such as temperature and residence time, which can lead to improved yields and selectivities compared to batch processes. vapourtec.com For instance, the formation of α-bromoketones that are inaccessible under batch conditions has been achieved using flow techniques. vapourtec.com The application of continuous flow to the synthesis and subsequent transformations of this compound could enable safer and more efficient production of its derivatives.

Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of reaction conditions. By integrating robotic systems with analytical instrumentation, high-throughput screening of catalysts and reaction parameters for transformations involving this compound can be performed. This approach will be invaluable for rapidly identifying optimal conditions for the novel catalytic systems and stereoselective transformations discussed previously.

Expansion of Reaction Scope for Unprecedented Molecular Architectures

This compound is a versatile building block, and expanding its reaction scope is key to accessing novel and complex molecular architectures. Future research will focus on harnessing its unique reactivity in cascade reactions and multicomponent reactions to build intricate molecular frameworks in a single step.

The aforementioned NaH-promoted [4+3] cycloaddition of azadienes with ethyl 4-bromo-3-oxobutanoate to form benzindenoazepines is a prime example of expanding the reaction scope to create complex polycyclic systems. rsc.org This strategy has been extended to azadienes containing benzofuran (B130515) and benzothiophene (B83047) moieties, demonstrating its versatility. rsc.org

Future work will likely explore other cascade reactions initiated by the reactive functionalities of this compound. For example, photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters has been developed to synthesize bicyclic cyclopropanes. rsc.orgrsc.org Polycyclization reactions of ketoesters have also been shown to produce complex tricyclic frameworks with multiple stereogenic centers. nih.govacs.org By designing substrates with appropriately positioned reactive groups, it should be possible to trigger complex reaction cascades starting from this compound, leading to the rapid assembly of unprecedented molecular architectures.

Potential in Materials Science Applications

The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of functional materials, including polymers and optoelectronic materials. While this area is still in its nascent stages, the potential for this compound in materials science is significant.

The β-keto ester moiety can be utilized in various polymerization reactions. For instance, it can serve as a monomer or a functionalized chain transfer agent in controlled radical polymerization techniques. The bromine atom provides a handle for further post-polymerization modification, allowing for the introduction of a wide range of functional groups to tailor the properties of the resulting polymer. These functional polymers could find applications in areas such as drug delivery, coatings, and advanced materials.

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-4-oxobutanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of methyl 3-oxobutanoate derivatives. A widely cited method involves using bromine (Br₂) in acetic acid as the solvent, with reaction temperatures maintained between 0–25°C to control exothermicity . Yield optimization requires careful stoichiometric control (1:1 molar ratio of substrate to Br₂) and inert atmosphere conditions to prevent side reactions like over-bromination or ester hydrolysis. Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product from unreacted starting materials and dibrominated byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization involves a multi-technique approach:

- NMR Spectroscopy : ¹H NMR should show a singlet for the methyl ester group (~3.7 ppm), a triplet for the β-keto proton (~3.2 ppm), and a doublet for the brominated α-carbon proton (~4.5 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm and the brominated carbon at ~40 ppm .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 195 (M+H⁺) and fragment ions corresponding to loss of COOCH₃ (m/z 137) .

- FT-IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (β-keto C=O) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated intermediates.

- Waste Disposal : Collect halogenated waste separately for incineration or specialized treatment to avoid environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing pathways (e.g., ester hydrolysis or elimination) during synthesis?

Competing reactions are influenced by:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote elimination. Acetic acid is preferred for bromination due to its protonating ability, which suppresses base-mediated side reactions .

- Temperature Control : Lower temperatures (0–10°C) favor electrophilic bromination over elimination.

- Catalyst Screening : Lewis acids like FeCl₃ can enhance regioselectivity but require rigorous anhydrous conditions to avoid ester hydrolysis .

Q. What strategies resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Discrepancies in NMR or MS data often arise from:

- Tautomeric Interconversion : The β-keto ester moiety may exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR. Low-temperature NMR (-40°C) can "freeze" tautomers for clearer analysis .

- Impurity Identification : Use HPLC-MS to detect trace byproducts (e.g., dibrominated species) and adjust reaction stoichiometry accordingly .

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

The compound serves as a versatile intermediate:

- Pharmaceutical Synthesis : Its brominated α-carbon and β-keto groups enable nucleophilic substitution (e.g., with amines to form β-keto amides) or cyclization reactions (e.g., forming pyranones via intramolecular aldol condensation) .

- Natural Product Analogues : Used to synthesize halogenated terpenoids by coupling with boronic acids under Suzuki-Miyaura conditions .

Q. What computational tools aid in retrosynthetic planning for this compound-based targets?

Databases like Reaxys and Pistachio provide validated reaction pathways. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.